molecular formula C12H19NO4 B2916905 rac-(1R,6S)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[4.1.0]heptane-7-carboxylic acid CAS No. 2307711-49-3

rac-(1R,6S)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[4.1.0]heptane-7-carboxylic acid

Cat. No.: B2916905
CAS No.: 2307711-49-3
M. Wt: 241.287
InChI Key: AKVVYXLGIYZXKV-ZQTLJVIJSA-N
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Description

rac-(1R,6S)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[4.1.0]heptane-7-carboxylic acid: is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its incorporation of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines from unwanted reactions. The azabicyclo[4.1.0]heptane core is a rigid structure that imparts specific stereochemical properties to the molecule, making it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,6S)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[410]heptane-7-carboxylic acid typically involves multiple steps, starting from readily available starting materials One common approach involves the cyclization of a suitable precursor to form the azabicyclo[41The reaction conditions often require the use of strong bases or acids, as well as specific catalysts to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to more efficient production processes. Additionally, purification techniques such as crystallization or chromatography are employed to isolate the desired product from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

rac-(1R,6S)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[4.1.0]heptane-7-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve the use of nucleophiles or electrophiles, depending on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

rac-(1R,6S)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[4.1.0]heptane-7-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as an important intermediate in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound’s unique structure allows it to interact with biological targets in specific ways, making it useful in the study of enzyme mechanisms and receptor binding.

    Medicine: Its derivatives have potential therapeutic applications, including as inhibitors of specific enzymes or as modulators of biological pathways.

    Industry: The compound can be used in the production of fine chemicals and as a building block for more complex materials.

Mechanism of Action

The mechanism of action of rac-(1R,6S)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[4.1.0]heptane-7-carboxylic acid involves its interaction with specific molecular targets. The rigid bicyclic structure allows for precise binding to enzymes or receptors, potentially inhibiting their activity or modulating their function. The Boc protecting group can be selectively removed to expose reactive sites on the molecule, enabling further interactions with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the Boc protecting group in rac-(1R,6S)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[4.1.0]heptane-7-carboxylic acid provides unique advantages in synthetic chemistry, allowing for selective reactions and protecting sensitive amine functionalities during complex synthetic sequences. This makes it a valuable tool in the development of new pharmaceuticals and other biologically active compounds .

Properties

IUPAC Name

(1R,6S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[4.1.0]heptane-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-5-4-7-8(6-13)9(7)10(14)15/h7-9H,4-6H2,1-3H3,(H,14,15)/t7-,8+,9?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKVVYXLGIYZXKV-ZQTLJVIJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C(C1)C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]2[C@@H](C1)C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2307711-49-3
Record name rac-(1R,6S)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[4.1.0]heptane-7-carboxylic acid
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